molecular formula C5H6Br2N2 B13617493 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole

4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole

Cat. No.: B13617493
M. Wt: 253.92 g/mol
InChI Key: GLLYPVBBAUDPJR-UHFFFAOYSA-N
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Description

4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole typically involves the bromination of 1-methyl-1H-pyrazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include a solvent such as chloroform or carbon tetrachloride, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a pyrazole derivative with an amine group replacing the bromine atom.

Scientific Research Applications

4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The pyrazole ring can also engage in π-π interactions with aromatic amino acids in proteins, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole
  • 4-Bromo-5-(bromomethyl)-2-methylpyridine
  • 4-Bromo-5-nitrophthalonitrile

Uniqueness

4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of two bromine atoms allows for selective functionalization, which can be advantageous in synthetic chemistry .

Properties

IUPAC Name

4-bromo-5-(bromomethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLYPVBBAUDPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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